molecular formula C27H27N5O4S B12016743 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12016743
M. Wt: 517.6 g/mol
InChI Key: MYYNRXIIGYQUGY-OGLMXYFKSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a hydrazide group, a triazole ring, and various aromatic substituents, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an aromatic aldehyde and thiosemicarbazide under acidic conditions.

    Condensation Reaction: The final step is the condensation of the hydrazide intermediate with the triazole derivative in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its triazole ring is known to enhance binding affinity to biological targets, making it a promising lead compound.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and hydrazide group facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and binding properties. This unique structure may enhance its efficacy in certain applications, such as antimicrobial activity or material science.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-4-36-22-12-10-21(11-13-22)32-26(19-8-6-5-7-9-19)30-31-27(32)37-18-25(33)29-28-17-20-16-23(34-2)14-15-24(20)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+

InChI Key

MYYNRXIIGYQUGY-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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